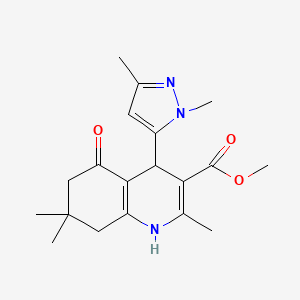

methyl 4-(1,3-dimethyl-1H-pyrazol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 4-(1,3-dimethyl-1H-pyrazol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic heterocyclic compound featuring a hexahydroquinoline core fused with a substituted pyrazole moiety. This scaffold is structurally related to 1,4-dihydropyridines (1,4-DHPs), a class of compounds renowned for their pharmacological activities, including calcium channel modulation and antihypertensive effects . The compound’s synthesis typically involves multi-component reactions (MCRs) using β-keto esters, dimedone, and substituted pyrazole aldehydes, catalyzed by barium nitrate or similar agents . Its structural complexity arises from the integration of electron-withdrawing (ester) and electron-donating (methyl, pyrazole) groups, which influence both reactivity and biological activity.

Properties

IUPAC Name |

methyl 4-(2,5-dimethylpyrazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-10-7-13(22(5)21-10)17-15(18(24)25-6)11(2)20-12-8-19(3,4)9-14(23)16(12)17/h7,17,20H,8-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVKRBVZEQGMQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(1,3-dimethyl-1H-pyrazol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes recent research findings regarding the biological activity of this specific compound and its derivatives.

Chemical Structure and Synthesis

The compound's structure features a hexahydroquinoline core with a carboxylate group and a pyrazole moiety. The synthesis typically involves the Hantzsch reaction, where diketones react with various amines and carboxylic acids to form the desired hexahydroquinoline derivatives. Characterization methods such as IR spectroscopy and NMR (both and ) are employed to confirm the structure.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of hexahydroquinoline derivatives. For example:

- Cytotoxicity Studies : The cytotoxic effects of synthesized compounds were assessed using the MTT assay on 3T3 cell lines. Among various derivatives tested, certain compounds demonstrated minimal cytotoxicity while significantly reducing levels of pro-inflammatory cytokines such as TGF-β1. Compound 3e was notably effective in decreasing inflammatory markers induced by lipopolysaccharide (LPS) treatment .

Anticancer Properties

Hexahydroquinoline derivatives have shown promise in cancer research:

- MCF-7 Breast Cancer Cell Line : In studies assessing anticancer activity against breast cancer cells (MCF-7), several derivatives exhibited significant cytotoxic effects when conjugated with magnetic nanoparticles. This conjugation enhanced their bioavailability and therapeutic efficacy . The results indicate that these compounds could serve as potential candidates for cancer treatment.

Antimicrobial Activity

The antimicrobial properties of these compounds have also been explored:

- Antibacterial and Antifungal Effects : Research has indicated that hexahydroquinoline derivatives possess antibacterial and antifungal activities. The synthesized compounds were tested against various microbial strains, showing varying degrees of effectiveness . The potential for dual-action against both cancer cells and pathogens presents an exciting avenue for therapeutic development.

Research Findings Overview

Case Study 1: Anti-inflammatory Effects

In a study focused on the anti-inflammatory effects of hexahydroquinoline derivatives, researchers synthesized multiple compounds and evaluated their impact on cytokine levels in vitro. Compound 3e emerged as a leading candidate due to its ability to lower inflammatory markers significantly.

Case Study 2: Enhanced Anticancer Activity

Another investigation involved the application of magnetic nanoparticles to enhance the delivery and efficacy of hexahydroquinoline derivatives against breast cancer cells. Results indicated that nanoparticle-conjugated compounds exhibited improved cytotoxicity compared to their non-conjugated counterparts.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Hexahydroquinoline-Pyrazole Family

Key structural analogues include:

Key Observations :

- Synthetic Flexibility: Compounds with electron-donating groups (e.g., 4-methoxyphenyl) are synthesized via milder conditions (ethanol, room temperature) , whereas pyrazole-containing derivatives require catalytic systems (e.g., Ba(NO₃)₂) for cyclization .

Pharmacological and Physicochemical Comparisons

- Bioactivity : The 4-methoxyphenyl analogue (DL-methyl derivative) exhibits calcium channel antagonism, a hallmark of 1,4-DHPs, but the target compound’s pyrazole moiety may confer additional selectivity for vascular smooth muscle receptors .

- Solubility and Stability : Pyrazole-containing derivatives generally exhibit lower aqueous solubility due to hydrophobic substituents but show improved thermal stability (TGA data in vs. ).

Reaction Mechanism and Yield Comparisons

- Target Compound Synthesis : Yields ~65–70% under optimized MCR conditions using dimedone, β-keto esters, and pyrazole aldehydes .

- Benzodioxolane Derivative : Lower yields (~50%) due to steric hindrance during cyclocondensation .

- Ethyl Cyanoacetate-Based Analogues: Higher reactivity but reduced regioselectivity, as observed in thiophene-pyrazole hybrids (e.g., 11b in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.